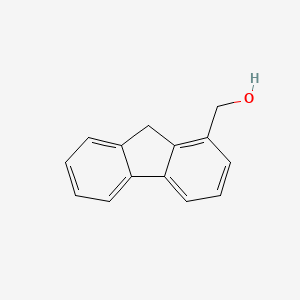
1-Fluorenemethanol
Cat. No. B8803180
Key on ui cas rn:
73728-55-9
M. Wt: 196.24 g/mol
InChI Key: OQKYEMHWZYHWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05210352
Procedure details


The process for producing 1-methyl fluorene by the reduction of 1-hydroxymethyl fluorene involves four steps when one uses fluoranthene as the starting material. The first step involves the conversion of the fluoranthene to 1-carboxylic acid fluorenone, preferably by the reaction of the fluoranthene with hydrogen peroxide in acetic acid. The resulting 1-carboxylic acid fluorenone is then reduced with hydrogen using a palladium carbon catalyst in the same manner as previously described. The resulting 1-carboxylic acid fluorene is then reduced using a lithium aluminum hydride/aluminum chloride catalyst to obtain the 1-hydroxymethyl fluorene which is then reduced with hydrogen in the presence of a palladium carbon catalyst.

Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Name
lithium aluminum hydride aluminum chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three


[Compound]
Name
1-carboxylic acid fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




[Compound]
Name
1-carboxylic acid fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


[Compound]
Name
1-carboxylic acid fluorene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:15]2=[C:16]3[C:8]([C:9]4[C:14]2=[CH:13][CH:12]=[CH:11][CH:10]=4)=CC=[CH:5][C:4]3=[CH:3][CH:2]=1.[OH:17]O.[H][H]>C(O)(=O)C.[C].[Pd].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-]>[OH:17][CH2:5][C:4]1[C:16]2[CH2:8][C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:15]=2[CH:1]=[CH:2][CH:3]=1 |f:4.5,6.7.8.9.10.11.12.13.14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC=C4C1=C23
|
Step Two
|
Name
|
palladium carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Three
|
Name
|
lithium aluminum hydride aluminum chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC=C4C1=C23
|
Step Five
[Compound]
|
Name
|
1-carboxylic acid fluorenone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC=C4C1=C23
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Seven
[Compound]
|
Name
|
1-carboxylic acid fluorenone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
1-carboxylic acid fluorene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=CC=2C3=CC=CC=C3CC12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
